molecular formula C5HF5N2 B6603213 2,4-difluoro-6-(trifluoromethyl)pyrimidine CAS No. 110894-40-1

2,4-difluoro-6-(trifluoromethyl)pyrimidine

Cat. No.: B6603213
CAS No.: 110894-40-1
M. Wt: 184.07 g/mol
InChI Key: FKSSZHRRUUZKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms and a trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-6-(trifluoromethyl)pyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,4,6-trichloropyrimidine with potassium fluoride at elevated temperatures. This reaction results in the substitution of chlorine atoms with fluorine atoms, yielding 2,4,6-trifluoropyrimidine . Further functionalization with a trifluoromethyl group can be achieved through various methods, including the use of trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the highly reactive fluorinating agents and maintain the required reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated pyrimidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,4-Difluoro-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-difluoro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to the modulation of various biological pathways. The trifluoromethyl group contributes to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group, which imparts distinct chemical and biological properties. Its enhanced stability, reactivity, and biological activity make it a valuable compound for various applications.

Properties

IUPAC Name

2,4-difluoro-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF5N2/c6-3-1-2(5(8,9)10)11-4(7)12-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSSZHRRUUZKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF5N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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